molecular formula C10H14 B592691 1,2,4,5-Tetramethylbenzene-3,6-D2 CAS No. 1859-01-4

1,2,4,5-Tetramethylbenzene-3,6-D2

Cat. No. B592691
CAS RN: 1859-01-4
M. Wt: 136.234
InChI Key: SQNZJJAZBFDUTD-KCZCTXNHSA-N
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Description

1,2,4,5-Tetramethylbenzene-3,6-D2 is a variant of 1,2,4,5-tetramethylbenzene, also known as Durene . It appears as colorless crystals with a camphor-like odor . The molecular formula is C10H12D2 .


Synthesis Analysis

Durene is produced by methylation of other methylated benzene compounds such as p-xylene and pseudocumene . It is a component of coal tar and was first prepared from pseudocumene in 1870 . In industry, a mixture of xylenes and trimethylbenzenes is alkylated with methanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with four methyl groups and two deuterium atoms . The average mass is 136.230 Da .


Chemical Reactions Analysis

Durene is a relatively easily oxidized benzene derivative, with E1/2 of 2.03 V vs NHE . Its nucleophilicity is comparable to that of phenol . It is readily halogenated on the ring . Nitration gives the dinitro derivative, a precursor to duroquinone .


Physical And Chemical Properties Analysis

This compound has a density of 0.838 g/mL at 25 °C . The melting point is 79.2 °C, and the boiling point is 192 °C at 760mmHg . It is insoluble in water .

Scientific Research Applications

  • Catalysis and Chemical Synthesis : 1,2,4,5-Tetramethylbenzene, known as durene, plays a significant role in catalysis and chemical synthesis. It serves as a valuable aromatic compound in producing high-end polyesters. The synthesis of durene from 1,2,4-trimethylbenzene (1,2,4-TriMB) through methylation with syngas has been explored using bifunctional CuZnZrOx–HZSM-5 catalysts. This method addresses the limitations associated with traditional methanol-based routes or direct conversion from syngas (Wen et al., 2022).

  • Spectroscopic Analysis and Material Properties : The compound has been studied extensively through spectroscopic techniques like inelastic neutron scattering (INS), Raman, and infrared (IR) for understanding its molecular vibrations, particularly in the low-frequency region. These studies help in analyzing torsional and bending out-of-plane vibrations of CH(3) groups, crucial for understanding material properties (Pawlukojć et al., 2006).

  • Chemical Transformation and Industrial Applications : Research on the transalkylation of 1,2,4,5-tetramethylbenzene with other compounds like 2-methylnaphthalene has shown significant industrial potential. Such processes are crucial for synthesizing compounds like 2,6-dimethylnaphthalene, used in various industrial applications. Studies focus on optimizing conditions like reaction temperature and time to enhance transformation rates and selectivity for desired products (Yu, 2015).

  • Solubility and Chemical Interactions : The Abraham solvation parameter model provides insights into the solubility of 1,2,4,5-tetramethylbenzene in various organic solvents. Understanding these solubility parameters is crucial for applications in chemical engineering and formulation science (Flanagan et al., 2006).

Mechanism of Action

Target of Action

1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene , is a volatile organic compound (VOC) that primarily targets the atmosphere and wastewater environments . It interacts with OH radicals present in these environments, leading to substitution, abstraction, and addition reactions .

Mode of Action

The compound’s interaction with its targets involves the H atoms from the CH3 group and the benzene ring, which are the most active sites in this compound . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring . These reactions can occur in both the gas and aqueous phases .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of the compound in the environment. The OH-initiated degradation of this compound in the environment reduces its toxicity . The total reaction rate constant is calculated to be 2.36×10−10 cm3 molecule−1 s−1 at 1 atm and 298 K in the atmosphere .

Pharmacokinetics

It’s known that the compound is volatile and can be found in both the gas and aqueous phases . This suggests that it can be distributed widely in the environment. The rate constant in the aqueous phase is much lower than that in the gas phase , indicating different bioavailability in different environments.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its environmental impact. As a VOC, it plays a role in photochemical oxidation cycles in the atmosphere . Its degradation reduces its toxicity and potential harm to aquatic life .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its reactions with OH radicals can occur in both the atmosphere and wastewater . The compound is stable under recommended storage conditions , but it should be kept away from oxidizing agents . It’s also important to avoid release to the environment due to its potential toxicity .

Safety and Hazards

1,2,4,5-Tetramethylbenzene-3,6-D2 is flammable . It poses an acute health hazard when ingested in excessive quantities . It is not a skin irritant nor a skin sensitizer or eye irritant .

Future Directions

Durene is a significant byproduct of the production of gasoline from methanol via the "MTG (Methanol to Gasoline) process" . It is used in the manufacture of some raw materials for engineering plastics (polyimides) and cross-linking agent for alkyd resins . It is also a suitable starting material for the synthesis of hexamethylbenzene .

properties

IUPAC Name

1,4-dideuterio-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZJJAZBFDUTD-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
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